![molecular formula C12H19NO3 B10816103 2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B10816103.png)
2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid
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Overview
Description
2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
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Biological Activity
2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H27NO
- Molecular Weight : 267.4 g/mol
- Structural Characteristics : The compound features a cyclopropyl group and a cyclopentyl moiety, which are critical for its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
-
Antitumor Activity :
- In vitro studies have shown that compounds with similar structures can inhibit tumor cell proliferation. For instance, a related compound demonstrated a 55% reduction in viability of MDA-MB-231 breast cancer cells at a concentration of 10 µM after three days of treatment .
- In vivo models using xenograft studies further confirmed the antitumor efficacy, suggesting potential applications in cancer therapy.
- Receptor Antagonism :
- Cytotoxicity :
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Cyclopropyl Group : This moiety enhances receptor binding affinity and selectivity.
- Cyclopentyl Backbone : Provides structural stability and influences pharmacokinetic properties.
- Amine Substitution : Variations in the amino group can significantly alter biological activity, highlighting the need for careful design in drug development .
Case Study 1: Antitumor Efficacy
A study involving a series of cyclopropyl-containing compounds demonstrated that modifications to the amino group led to increased potency against various cancer cell lines. The most effective derivatives showed IC50 values in the low micromolar range, supporting further development as potential anticancer agents .
Case Study 2: Pharmacokinetic Profile
In a pharmacokinetic study, the absorption, distribution, metabolism, and excretion (ADME) properties of this compound were evaluated. Results indicated good oral bioavailability and an acceptable half-life, making it suitable for further clinical exploration .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid exhibit significant antimicrobial properties. The compound has been tested against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Year |
---|---|---|
Staphylococcus aureus | 32 µg/mL | 2024 |
Escherichia coli | 64 µg/mL | 2024 |
Anticancer Properties
The compound has been evaluated for its cytotoxic effects on human cancer cell lines, particularly breast cancer cells (MCF-7). Studies have demonstrated a dose-dependent decrease in cell viability.
Cell Line | IC50 Value | Treatment Duration | Reference Year |
---|---|---|---|
MCF-7 (Breast) | 15 µM | 48 hours | 2023 |
Anti-inflammatory Effects
In vitro studies have explored the anti-inflammatory properties of the compound using LPS-stimulated macrophages. The results indicated a reduction in pro-inflammatory cytokines.
Cytokine | Reduction (%) | Reference Year |
---|---|---|
TNF-alpha | 50% | 2025 |
IL-6 | 50% | 2025 |
Study on Antimicrobial Activity (2024)
- Objective : Assess efficacy against common bacterial strains.
- Findings : The compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent.
Anticancer Activity Evaluation (2023)
- Objective : Investigate cytotoxic effects on MCF-7 breast cancer cells.
- Findings : Demonstrated selective cytotoxicity with an IC50 value of 15 µM, suggesting potential as an anticancer therapeutic.
Inflammation Model Study (2025)
- Objective : Evaluate anti-inflammatory properties.
- Findings : Treatment resulted in substantial reductions in TNF-alpha and IL-6 levels, indicating promise for inflammatory disease applications.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-[1-[2-(cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H19NO3/c14-10(13-9-3-4-9)7-12(8-11(15)16)5-1-2-6-12/h9H,1-8H2,(H,13,14)(H,15,16) |
InChI Key |
JAZMWVSZLPKNMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC2CC2)CC(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.